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Introduction

The YEATS (Yaf9, ENL, AF9, Tafl4, Sas5) domain is an emerging and critical reader of histone
post-translational modifications, particularly lysine acetylation and crotonylation. Among the
four human YEATS domain-containing proteins, YEATS4 (also known as GAS41) has garnered
significant attention as a key player in chromatin remodeling and gene transcription.[1] Its direct
involvement in the recognition of acetylated histone tails makes it a crucial component of
transcriptional activation.[2][3] YEATS4 is a stoichiometric member of the SRCAP and
Tip60/p400 chromatin remodeling complexes, which are essential for the deposition of the
histone variant H2A.Z.[1][3]

Functionally, the YEATS domain of YEATS4 specifically binds to acetylated histone H3, with a
notable affinity for di-acetylated lysines such as H3K14ac, H3K18ac, and H3K27ac.[2][3] This
interaction is fundamental for recruiting the associated chromatin remodeling complexes to
specific gene promoters, thereby facilitating an open chromatin state and promoting gene
expression.[3] Dysregulation of YEATS4 has been implicated in various cancers, including non-
small cell lung cancer, breast cancer, and pancreatic cancer, where it often acts as an
oncogene.[4][5][6] Its role in promoting cell proliferation and survival, coupled with its druggable
pocket, has positioned YEATS4 as a promising therapeutic target for anti-cancer drug
development.[7] This guide provides an in-depth technical overview of YEATS4 as a binder for
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studying histone acetylation, including its associated signaling pathways, quantitative binding
data for known ligands, and detailed experimental protocols for its characterization.

Signaling Pathways Involving YEATS4

YEATS4 is a critical node in several signaling pathways that are frequently dysregulated in
cancer. Its ability to read histone acetylation marks allows it to influence the transcription of key
genes within these pathways.

YEATS4 in the p53 Pathway

YEATS4 has been shown to negatively regulate the p53 tumor suppressor pathway. It can
interact with MDM2, an E3 ubiquitin ligase that targets p53 for degradation. This interaction can
enhance the degradation of p53, thereby promoting cell survival and proliferation.[3][9]
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Caption: YEATSA4's role in the p53 signaling pathway.

YEATS4 in the Wnt/B-catenin Pathway

In several cancers, including pancreatic and gastric cancer, YEATS4 has been shown to
activate the Wnt/-catenin signaling pathway.[10] It can promote the nuclear translocation of 3-
catenin and enhance the transcription of Wnt target genes, such as c-Myc and Cyclin D1,
which are critical for cell cycle progression.
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Caption: YEATS4's involvement in the Wnt/-catenin signaling pathway.

Quantitative Data for YEATS4 Binders

The development of potent and selective small molecule binders for YEATS4 is a key focus in

academic and pharmaceutical research. The following table summarizes the binding affinities

and cellular engagement data for some reported YEATS4 binders.

o Cellular
Binding
L Engagemen Reference(s
Compound Assay Type Target Affinity (K D
) t (IC 50 [EC )
IKi)
50)
YEATS4 170 nM
) Not Specified  YEATS4 33nM (Ki) [3]
binder 4d (NanoBRET)
YEATS4 B , 300 nM
) Not Specified  YEATS4 37nM (Ki) [11]
binder 4e (NanoBRET)
Compound Cellular
YEATS4 Not Reported  ~6 uM [7]
18 Assay
Dimeric Fluorescence
Analog (Cpd Polarization YEATS4 Not Reported  Not Reported  [7]
19) (FP)
) -~ Not Not
SGC-IMLLT Not Specified  MLLT1/3 ) ) [10]
Applicable Applicable

Experimental Protocols

Studying the interaction between YEATS4 and acetylated histones, and screening for inhibitors,

requires robust and sensitive biochemical and cellular assays. Below are detailed

methodologies for key experiments.
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AlphaScreen (Amplified Luminescent Proximity
Homogeneous Assay)

AlphaScreen is a bead-based, no-wash assay ideal for high-throughput screening of protein-
protein interactions.

Experimental Workflow:

Dispense Compounds/ Add His-tagged ‘Add Biotinylated
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Caption: Workflow for a YEATS4 AlphaScreen assay.
Detailed Methodology:[5][8][9][11]

e Compound Dispensing: Dispense test compounds into a 384-well microplate. For dose-
response curves, a typical starting concentration is 200 uM with serial dilutions.

o Reagent Preparation:

o Prepare a solution of His-tagged YEATS4 protein in assay buffer (e.g., 50 mM Tris-HCI pH
8.0, 150 mM NacCl, 0.5% BSA, 0.1% NP-40).

o Prepare a solution of biotinylated histone peptide (e.g., H3K27ac) in the same assay
buffer.

o The optimal concentrations of protein and peptide should be determined through a cross-
titration experiment to achieve a robust signal-to-background ratio.

o Assay Procedure:
o Add the His-tagged YEATS4 protein solution to each well.

o Add the biotinylated histone peptide solution to each well.
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o Incubate the plate at room temperature for 30 minutes to allow for protein-peptide
interaction and inhibitor binding.

o Prepare a mixture of Streptavidin-coated Donor beads and Nickel chelate-coated Acceptor
beads in the assay buffer. Add this bead suspension to each well.

o Incubate the plate in the dark at room temperature for at least 60 minutes to allow for
bead-protein/peptide binding.

o Data Acquisition and Analysis:

o Read the plate using a microplate reader capable of AlphaScreen detection (excitation at
680 nm and emission detection between 520-620 nm).

o The signal is inversely proportional to the inhibition of the YEATS4-histone interaction.

o Calculate IC 50 values by fitting the dose-response data to a suitable model.

Isothermal Titration Calorimetry (ITC)

ITC is a powerful biophysical technique used to directly measure the heat changes that occur
during a binding event, allowing for the determination of binding affinity (K D ), stoichiometry
(n), and thermodynamic parameters (AH and AS).

Experimental Workflow:

Load YEATSA4 Protein
into Sample Cel

Perform Serial Injections Measure Heat Change
of Ligand into Protein After Each Injection
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Caption: Workflow for an Isothermal Titration Calorimetry experiment.

Detailed Methodology:[12][13][14]
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e Sample Preparation:

o Dialyze both the purified YEATS4 protein and the ligand (e.g., acetylated histone peptide
or small molecule inhibitor) extensively against the same buffer to minimize buffer
mismatch effects. A typical buffer is 20 mM HEPES pH 7.5, 150 mM NacCl.

o Accurately determine the concentrations of the protein and ligand.

o Degas the solutions before use to prevent bubble formation in the ITC cell.
e Instrument Setup:

o Thoroughly clean the sample cell and syringe with detergent and water.

o Set the experimental temperature (e.g., 25 °C).
o Experiment Execution:

o Load the YEATS4 protein solution into the sample cell (typically 5-50 uM).

o Load the ligand solution into the injection syringe (typically 10-20 times the protein
concentration).

o Perform a series of small, timed injections of the ligand into the sample cell while stirring.
o Record the heat released or absorbed after each injection.
e Data Analysis:
o Integrate the area of each injection peak to determine the heat change.
o Plot the heat change per mole of injectant against the molar ratio of ligand to protein.

o Fit the resulting isotherm to a suitable binding model (e.g., one-site binding) to determine
the KD, n, and AH.

Cellular Thermal Shift Assay (CETSA)
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CETSA is a method to assess the target engagement of a compound in a cellular environment
by measuring changes in the thermal stability of the target protein upon ligand binding.

Experimental Workflow:

Analyze YEATS4 Levels
(e.g., Western Blot)

onononononon
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Caption: Workflow for a Cellular Thermal Shift Assay.
Detailed Methodology:[15][16][17]
o Cell Treatment:
o Culture cells to an appropriate confluency.

o Treat the cells with the test compound or vehicle (e.g., DMSO) and incubate for a specific
time to allow for cellular uptake and target binding.

e Thermal Challenge:

o Aliquot the cell suspension into PCR tubes.

o Heat the samples at a range of temperatures for a defined period (e.g., 3 minutes).
¢ Cell Lysis and Fractionation:

o Lyse the cells by freeze-thaw cycles or using a lysis buffer.

o Separate the soluble protein fraction from the aggregated proteins by centrifugation at
high speed (e.g., 20,000 x g for 20 minutes).

e Protein Detection and Analysis:

o Collect the supernatant containing the soluble proteins.
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o Analyze the amount of soluble YEATS4 protein in each sample using a method such as
Western blotting or mass spectrometry.

o Plot the percentage of soluble YEATS4 protein as a function of temperature to generate a
melting curve.

o A shift in the melting curve to a higher temperature in the presence of the compound
indicates target stabilization and engagement.

Conclusion

YEATS4 is a pivotal reader of histone acetylation, playing a crucial role in gene regulation and
the pathogenesis of various diseases, particularly cancer. Its well-defined YEATS domain,
which recognizes specific histone acetylation marks, presents a compelling target for
therapeutic intervention. The methodologies outlined in this guide, from high-throughput
screening assays like AlphaScreen to biophysical characterization with ITC and cellular target
engagement confirmation with CETSA, provide a comprehensive toolkit for researchers and
drug developers. A thorough understanding and application of these techniques will be
instrumental in advancing our knowledge of YEATS4 biology and in the discovery of novel
therapeutics targeting this important epigenetic regulator.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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